molecular formula C7H3FIN B160798 2-Fluoro-4-iodobenzonitrile CAS No. 137553-42-5

2-Fluoro-4-iodobenzonitrile

Cat. No.: B160798
CAS No.: 137553-42-5
M. Wt: 247.01 g/mol
InChI Key: WHQVXHBSTRFRCE-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo benzonitrile is a building block. It has been used in the synthesis of L. infantum trypanothione reductase (Li-TryR) dimerization and oxidoreductase activity inhibitors. 2-Fluoro-4-iodo benzonitrile has also been used in the synthesis of transient receptor potential ankyrin 1 (TRPA1) antagonists.

Biological Activity

2-Fluoro-4-iodobenzonitrile (CAS No. 137553-42-5) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC7_7H3_3FIN
Molecular Weight247.01 g/mol
Boiling PointNot specified
Log P (octanol-water)1.92
TPSA (Topological Polar Surface Area)23.79 Ų

The presence of both fluorine and iodine atoms contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation reactions, where the introduction of fluorine and iodine is achieved through electrophilic aromatic substitution or direct halogenation methods. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.

This compound has been identified as an inhibitor of various biological targets, including:

  • Leishmania infantum Trypanothione Reductase (Li-TryR) : It has been utilized in the synthesis of inhibitors targeting Li-TryR, which is crucial for the survival of the parasite causing leishmaniasis. The inhibition of this enzyme disrupts the redox balance within the parasite, leading to its death .
  • Transient Receptor Potential Ankyrin 1 (TRPA1) : This compound has also been explored as a potential antagonist for TRPA1, a receptor involved in pain sensation and inflammatory responses. TRPA1 antagonists may provide new avenues for pain management therapies .
  • Antimutagenic Activity : In studies evaluating its antimutagenic properties, this compound exhibited significant activity against mutagens such as sodium azide and benzo[a]pyrene. This suggests that it may play a role in DNA repair mechanisms and cancer prevention .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Inhibition Studies : Research demonstrated that derivatives of this compound showed potent inhibition against various kinases involved in cancer pathways. For instance, compounds based on its structure displayed IC50_{50} values in the nanomolar range against BCR-ABL mutants associated with chronic myeloid leukemia (CML) .
  • Anticancer Research : A study focused on fluoroaryl derivatives indicated that modifications to the benzene ring could enhance anticancer activity. The introduction of fluorine increased lipophilicity, improving bioavailability and efficacy against cancer cell lines .
  • Ames Test : In mutagenicity assays using Salmonella typhimurium, this compound demonstrated reduced mutagenicity compared to non-fluorinated analogs, highlighting its potential as a safer alternative in drug development .

Properties

IUPAC Name

2-fluoro-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQVXHBSTRFRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379069
Record name 2-fluoro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137553-42-5
Record name 2-Fluoro-4-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137553-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

27 g of sodium nitrite was dissolved in 205 ml of sulfuric acid and cooled to 10° C. or less, and then 238 ml of acetic acid was added. At 20° to 25° C., 65 g of 2-fluoro-4-iodoaniline was added to the solution, and then the solution was agitated for one hour. A second solution was made by dissolving 82.5 g of copper sulfate pentahydrate in 20.5 ml of water, to which was added 140 g of ice, and this solution was added to the first. A third solution containing 88 g of potassium cyanide dissolved in 207 ml of water, 500 g of sodium bicarbonate, and 206 ml of benzene was added to the first solution, and a diazonium salt sulfuric acid solution was added therein. After agitation at room temperature for 3 hours, a sodium hydroxide aqueous solution was added to dissolve the crystals. After being extracted with chloroform, the crystals were washed three times alternating with a 10% sodium hydroxide solution and water. After distillation of the chloroform, the residue was extracted with hexane, and the hexane was distilled off. This residue was subjected to vacuum distillation (95° to 110° C./15 mmHg), and further recrystallized to obtain 20 g of 1-cyano-2-fluoro-4-iodobenzene.
Name
Quantity
207 mL
Type
solvent
Reaction Step One
Name
Quantity
20.5 mL
Type
solvent
Reaction Step Two
Quantity
82.5 g
Type
catalyst
Reaction Step Two
Quantity
238 mL
Type
solvent
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
Quantity
205 mL
Type
solvent
Reaction Step Four
Quantity
65 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
140 g
Type
reactant
Reaction Step Six
Quantity
88 g
Type
reactant
Reaction Step Seven
Quantity
500 g
Type
reactant
Reaction Step Eight
Quantity
206 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
diazonium salt sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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